

Independent Verification of FNDR-20123 IC50 Values: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 50% inhibitory concentration (IC50) values for FNDR-20123, a novel histone deacetylase (HDAC) inhibitor with potent anti-malarial activity. The data herein is compiled from publicly available studies to facilitate independent assessment and comparison with alternative compounds. It is important to note that the majority of the cited IC50 values for FNDR-20123 originate from the primary discovery study published in 2020, highlighting a need for further independent verification in the scientific community.

Quantitative Data Summary: FNDR-20123 Efficacy

FNDR-20123 has been evaluated against multiple targets, including pan- and isoform-specific histone deacetylases (HDACs) and various life stages of the malaria parasite, Plasmodium falciparum. The reported IC50 values demonstrate its potency and mechanism of action.

Table 1: IC50 Values of FNDR-20123 Against Various Biological Targets



Target	IC50 (nM)	Source	
Plasmodium HDAC (Enzymatic Assay)	31	[1][2][3]	
Human HDAC (Pan, Enzymatic Assay)	3	[1][2][3]	
P. falciparum (Asexual Blood- Stage)	41 - 42	[1][2][4][5]	
P. falciparum (Male Gametocytes)	190	[1][2][3]	
Human HDAC1	25	[2][6][7]	
Human HDAC2	29	[2][6][7]	
Human HDAC3	2	[2][6][7]	
Human HDAC6	11	[2][6][7]	

| Human HDAC8 | 282 |[2][6][7] |

Comparative Efficacy Against Plasmodium falciparum

To contextualize the anti-malarial potency of FNDR-20123, its in vitro efficacy against asexual blood-stage P. falciparum is compared with other known HDAC inhibitors and standard-of-care anti-malarial drugs. IC50 values can vary based on parasite strain (e.g., drug-sensitive vs. multi-drug resistant) and specific assay conditions.

Table 2: Comparative In Vitro Efficacy Against Asexual-Stage P. falciparum



Compound	Mechanism of Action	IC50 (nM)	Notes / Strain
FNDR-20123	HDAC Inhibitor	42	Sensitive & MDR Strains[4][5]
Vorinostat (SAHA)	HDAC Inhibitor	~100 - 200	3D7 (sensitive) & Dd2 (resistant)[8]
Panobinostat	HDAC Inhibitor	~20	-[3]
Trichostatin A (TSA)	HDAC Inhibitor	~164	D6 (sensitive)[9]
Atovaquone	Cytochrome bc1 Complex Inhibitor	~0.9	Sensitive & Resistant Isolates[1]

| Pyrimethamine | Dihydrofolate Reductase Inhibitor | \sim 15 (Susceptible) / >2,000 (Resistant) | African Isolates[2] |

Experimental Protocols

The determination of IC50 values is critical for evaluating compound potency. Below are generalized protocols for the key assays used to derive the data presented.

Enzymatic HDAC Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of isolated histone deacetylases.

- Enzyme Source: Recombinant purified Plasmodium or human HDAC isoforms, or nuclear extracts from cell lines (e.g., HeLa).
- Substrate: A fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). When
 deacetylated by an active HDAC enzyme, the substrate can be cleaved by a developer
 enzyme (trypsin), releasing a fluorescent molecule (AMC).
- Procedure:



- The test compound (e.g., FNDR-20123) is serially diluted to create a range of concentrations.
- The HDAC enzyme source is pre-incubated with each concentration of the test compound in a 96- or 384-well microplate.
- The fluorogenic substrate is added to initiate the enzymatic reaction.
- The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).
- A developer solution containing trypsin is added to stop the HDAC reaction and cleave the deacetylated substrate.
- The fluorescence intensity is measured using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
- Data Analysis: The fluorescence signal is proportional to HDAC activity. The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression.

P. falciparum Asexual Blood-Stage Growth Inhibition Assay

This cell-based assay measures the effect of a compound on the proliferation of the malaria parasite within human red blood cells.

- Parasite Culture: Asexual stages of P. falciparum (e.g., 3D7 or Dd2 strains) are maintained in continuous culture in human O+ erythrocytes at a defined hematocrit (e.g., 2-5%) in RPMI 1640 medium supplemented with human serum or Albumax.
- Procedure:
 - The test compound is serially diluted in culture medium across a 96-well microplate.
 - A synchronized parasite culture (typically at the ring stage) is diluted to a starting parasitemia of ~0.5-1% and added to the wells containing the test compound.

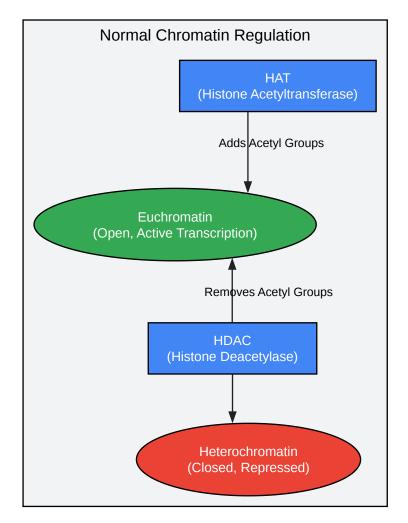


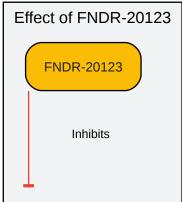
- The plate is incubated for 48-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).
- Parasite growth is quantified. A common method is the SYBR Green I-based fluorescence assay:
 - Cells are lysed to release parasites.
 - SYBR Green I dye, which intercalates with DNA, is added.
 - Fluorescence is measured on a plate reader, which correlates with the amount of parasite DNA (i.e., parasite growth).
- Data Analysis: The percentage of growth inhibition is calculated relative to untreated control
 wells. The IC50 value is the concentration of the compound that reduces parasite growth by
 50% and is calculated using a non-linear regression dose-response model.

Visualizations HDAC Inhibition Pathway

The diagram below illustrates the mechanism of action for an HDAC inhibitor like FNDR-20123. By blocking HDAC enzymes, the inhibitor prevents the removal of acetyl groups from histones, leading to a more open chromatin structure (euchromatin) and altered gene expression, which is detrimental to parasite survival.







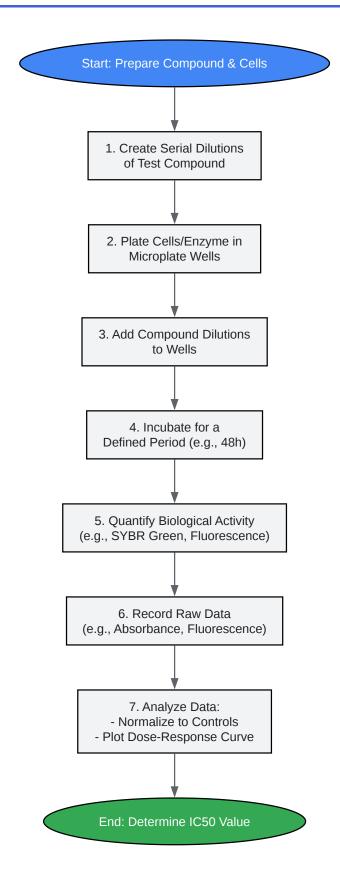
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Caption: Mechanism of HDAC inhibition by FNDR-20123, leading to altered chromatin state.

General Workflow for IC50 Determination

This flowchart outlines the key steps involved in a typical in vitro experiment to determine the IC50 value of a test compound.





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Caption: Standard experimental workflow for determining IC50 values in vitro.



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